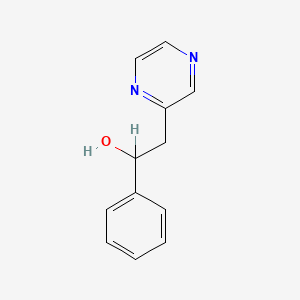

1-Phenyl-2-(pyrazin-2-yl)ethanol

Description

Significance of Pyrazine (B50134) and Phenylethanol Scaffolds in Modern Medicinal Chemistry

The pyrazine ring and the phenylethanol framework are considered "privileged scaffolds" in medicinal chemistry due to their recurrent appearance in a wide array of biologically active compounds and approved pharmaceuticals. nih.govresearchgate.netnih.govnih.gov

The pyrazine scaffold , a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a key component in numerous drugs. nih.govresearchgate.net Its ability to participate in hydrogen bonding and other non-covalent interactions, coupled with its metabolic stability, makes it a valuable building block in drug design. nih.govnih.gov Pyrazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.nettaylorandfrancis.com For instance, pyrazinamide (B1679903) is a cornerstone drug in the treatment of tuberculosis. researchgate.nettaylorandfrancis.com Other examples include acipimox, used to lower blood lipids, and various compounds investigated for their efficacy as anticancer agents. researchgate.net

The phenylethanol scaffold , characterized by a phenyl group attached to an ethanol (B145695) backbone, is also of significant biological importance. 2-Phenylethanol (B73330) itself is a natural product found in various plants, including roses, and is known for its antimicrobial properties. mdpi.comnih.gov Derivatives of phenylethanol have been shown to interact with biological membranes, a property that is often linked to their bacteriostatic activity. nih.gov This scaffold's presence in numerous natural and synthetic compounds highlights its role in molecular recognition and biological function. mdpi.com

Overview of the Target Compound's Architectural Significance and Research Context

The specific architecture of 1-Phenyl-2-(pyrazin-2-yl)ethanol, which combines the phenyl ring and hydroxyl group of the phenylethanol moiety with the nitrogen-containing heterocyclic pyrazine ring, creates a molecule with distinct three-dimensional and electronic characteristics. The spatial arrangement of the aromatic rings and the hydrogen-bonding capability of the alcohol group are key features that can influence its interaction with biological targets.

While specific research on this compound is not extensively documented in publicly available literature, its structural components suggest a rich area for investigation. The synthesis of related pyrazole (B372694) derivatives, for example, often involves the reaction of precursors in ethanol, highlighting the role of the alcohol in the formation of such heterocyclic compounds. naturalspublishing.comconnectjournals.com The research context for this compound lies at the confluence of studies on pyrazine-containing molecules and phenylethanol derivatives. Investigations into similar structures often focus on their potential as novel therapeutic agents, leveraging the known biological activities of their constituent scaffolds. nih.govnih.gov

The combination of a hydrophobic phenyl group, a polar hydroxyl group, and a hydrogen-bond accepting pyrazine ring suggests that this compound could exhibit interesting pharmacological properties. Its structure is a deliberate design that invites exploration into its potential applications, building on the established significance of its core components in medicinal chemistry.

Data Tables

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C12H12N2O |

| Molecular Weight | 200.24 g/mol |

| IUPAC Name | This compound |

| PubChem CID | 10204739 |

Table 2: Examples of Marketed Drugs Containing a Pyrazine Nucleus

| Drug Name | Primary Therapeutic Use |

| Pyrazinamide | Antituberculosis researchgate.nettaylorandfrancis.com |

| Acipimox | Antihyperlipidemic researchgate.net |

| Oltipraz | Antitumor researchgate.net |

| Sulfametopyrazine | Antimycobacterial researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-2-pyrazin-2-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c15-12(10-4-2-1-3-5-10)8-11-9-13-6-7-14-11/h1-7,9,12,15H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCLRAFFYSKHBNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC2=NC=CN=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40958112 | |

| Record name | 1-Phenyl-2-(pyrazin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40958112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36914-69-9 | |

| Record name | α-Phenyl-2-pyrazineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36914-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrazineethanol, alpha-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036914699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-2-(pyrazin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40958112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyrazineethanol, α-phenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.617 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Approaches to the Synthesis of 1-Phenyl-2-(pyrazin-2-yl)ethanol Precursors

The synthesis of the precursors to this compound is a critical first step, which can be dissected into the formation of the pyrazine (B50134) ring, the construction of the phenyl-ethanol unit, and their subsequent linkage.

Dehydrogenative Coupling Reactions for Pyrazine Ring Construction from 2-Amino Alcohols

A prominent method for the synthesis of substituted pyrazines involves the dehydrogenative coupling of 2-amino alcohols. This approach is particularly relevant for the synthesis of precursors to this compound, as the self-coupling of 2-amino-1-phenylethanol (B123470) can lead to the formation of 2,5-diphenylpyrazine. This reaction typically utilizes transition metal catalysts, such as manganese or ruthenium complexes, and proceeds with the liberation of hydrogen gas and water, rendering it an atom-economical and environmentally favorable method. beilstein-journals.orgchemrxiv.org

The reaction involves the self-coupling of β-amino alcohols, where a manganese pincer complex can catalyze the formation of 2,5-substituted pyrazine derivatives. beilstein-journals.org For instance, the dehydrogenative coupling of 2-amino-1-phenylethanol in the presence of a catalytic amount of a manganese complex and a base can yield 2,5-diphenylpyrazine. researchgate.net While this specific reaction leads to a disubstituted pyrazine, the underlying principle of using a 2-amino alcohol to construct the pyrazine ring is a key strategy. To generate the desired 2-substituted pyrazine, a mixed condensation approach would be necessary.

Table 1: Manganese-Catalyzed Dehydrogenative Coupling of β-Amino Alcohols for Pyrazine Synthesis

| Entry | β-Amino Alcohol Substrate | Catalyst (mol %) | Base (mol %) | Temperature (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 2-Amino-1-phenylethanol | Mn Complex (2) | KH (3) | 150 | 24 | 2,5-Diphenylpyrazine | 98 |

| 2 | 2-Amino-1-hexanol | Mn Complex (2) | KH (3) | 150 | 24 | 2,5-Dibutylpyrazine | 65 |

| 3 | 2-Amino-1-pentanol | Mn Complex (2) | KH (3) | 150 | 48 | 2,5-Dipropylpyrazine | 95 |

| 4 | 2-Aminobutan-1-ol | Mn Complex (2) | KH (3) | 150 | 24 | 2,5-Diethylpyrazine | 40 |

| 5 | 2-Aminopropan-1-ol | Mn Complex (2) | KH (3) | 150 | 24 | 2,5-Dimethylpyrazine | 45 |

Data sourced from Daw et al., 2018.

Strategies for Constructing the Phenyl-Ethanol Moiety

The 1-phenyl-ethanol moiety is a common structural motif in organic chemistry, and its synthesis can be achieved through various established methods. A straightforward approach involves the reduction of a corresponding ketone, such as acetophenone (B1666503), using a reducing agent like sodium borohydride (B1222165) to yield 1-phenylethanol. For the specific precursor needed for this compound, a 2-substituted acetophenone would be the starting material.

Alternatively, the Ehrlich pathway, a biochemical route present in organisms like Saccharomyces cerevisiae, can be utilized for the production of 2-phenylethanol (B73330) from L-phenylalanine. This pathway involves a three-step enzymatic transformation: transamination, decarboxylation, and reduction. While this method produces 2-phenylethanol, it highlights a bio-inspired strategy for creating the core phenyl-ethanol structure.

Coupling Reactions for Integrating Pyrazine and Phenyl-Ethanol Units

Once the pyrazine ring and the phenyl-ethanol moiety are synthesized, they must be coupled to form the final product. Transition metal-catalyzed cross-coupling reactions are a powerful tool for this purpose. If a halopyrazine, such as 2-chloropyrazine (B57796) or 2-bromopyrazine, is used as a precursor, a Suzuki or Stille coupling reaction can be employed to form the C-C bond with a suitable organometallic derivative of the phenyl-ethanol moiety. nih.gov

For example, a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction could be envisioned between a boronic acid derivative of the phenyl-ethanol unit and a halopyrazine. The reaction conditions typically involve a palladium catalyst, a base, and a suitable solvent.

Another approach is the direct C-H functionalization of a pyrazine. For instance, the C-alkylation of a methyl group on a pyrazine with an alcohol can be catalyzed by an iridium complex. organic-chemistry.org This suggests the possibility of coupling a pyrazine with a phenyl-ethanol derivative through a C-H activation strategy.

Stereoselective Synthesis of Related Pyrazine- and Phenylethanol-Containing Alcohols

The synthesis of chiral amino alcohols is of significant interest due to their prevalence in biologically active molecules. nih.govfrontiersin.org The stereoselective synthesis of this compound can be approached by utilizing chiral precursors or by employing stereoselective reactions.

One strategy involves the use of chiral amino alcohols as starting materials for the pyrazine ring synthesis. If a chiral 2-amino-1-phenylethanol is used in a dehydrogenative coupling reaction, it could potentially lead to a stereochemically defined pyrazine product. However, the high temperatures often required for these reactions can lead to racemization.

Alternatively, biocatalytic methods offer a promising route to chiral amino alcohols. Engineered amine dehydrogenases (AmDHs) have been shown to catalyze the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols with high enantioselectivity. frontiersin.org This approach could be adapted to produce a chiral precursor that can then be used to construct the pyrazine ring.

The Petasis borono-Mannich reaction provides another avenue for the enantioselective synthesis of chiral 1,2-amino alcohols. chemrxiv.org This multicomponent reaction of an aldehyde, an amine, and a boronic acid, catalyzed by a chiral BINOL-derived catalyst, can produce the desired amino alcohol in high yield and enantioselectivity.

Derivatization Strategies and Scaffold Modification for Analog Development

The development of analogues of this compound can be achieved through the functionalization of the pyrazine ring system, allowing for the exploration of structure-activity relationships.

Functionalization of the Pyrazine Ring System

The pyrazine ring is an electron-deficient heterocycle, which influences its reactivity. nih.gov Transition metal-catalyzed cross-coupling reactions are a versatile tool for the functionalization of the pyrazine ring. For instance, Suzuki coupling of bromopyrazines with various aryl boronic acids can proceed in high yields. researchgate.net This allows for the introduction of a wide range of substituents onto the pyrazine core.

Stille cross-coupling reactions of stannylated pyrazines with haloarenes also provide an effective method for creating C-C bonds. researchgate.net Furthermore, Sonogashira coupling of halopyrazines with terminal alkynes can be used to introduce alkynyl groups, which can be further elaborated. researchgate.net

Direct C-H functionalization of pyrazines is another powerful strategy. nih.gov For example, the iron-catalyzed C-H functionalization of pyrazines with organoboron agents has been reported. nih.gov This method avoids the need for pre-functionalized pyrazine starting materials. The regioselectivity of these reactions is a key consideration and can often be controlled by the choice of catalyst and directing groups.

Table 2: Palladium-Catalyzed Suzuki Coupling of Bromopyrazines

| Entry | Bromopyrazine | Aryl Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 2-Bromopyrazine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | >90 |

| 2 | 2-Bromo-3-methylpyrazine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | DME/H₂O | 85 |

| 3 | 2-Bromo-5,6-dimethylpyrazine | 3-Fluorophenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 92 |

Illustrative examples based on data from open-source literature.

Modifications of the Phenyl-Ethanol Substructure

The phenyl-ethanol portion of this compound is a key area for synthetic modifications, allowing for the introduction of various functional groups to modulate the molecule's physicochemical properties. These modifications can be broadly categorized into reactions involving the phenyl ring and transformations of the ethanol (B145695) hydroxyl group.

Modifications of the Phenyl Ring:

The phenyl group can undergo electrophilic aromatic substitution reactions, introducing substituents at the ortho, meta, and para positions. The reactivity and orientation of these substitutions are influenced by the existing substituents on the ring. For instance, the hydroxyl group in the parent structure can activate the ring towards electrophilic attack. Common electrophilic substitution reactions that can be applied include:

Nitration: Treatment with nitric acid can introduce a nitro group onto the phenyl ring.

Halogenation: Reactions with halogens (e.g., bromine, chlorine) in the presence of a Lewis acid can lead to the corresponding halogenated derivatives.

Friedel-Crafts Alkylation and Acylation: These reactions allow for the introduction of alkyl and acyl groups, respectively, further functionalizing the aromatic core.

A general strategy to obtain derivatives with substituted phenyl rings involves the use of appropriately substituted starting materials in a Grignard reaction. For example, reacting a substituted phenylmagnesium bromide with a suitable pyrazine-containing aldehyde can yield a range of 1-(substituted-phenyl)-2-(pyrazin-2-yl)ethanol analogs.

Table 1: Potential Modifications of the Phenyl Ring

| Reaction Type | Reagents | Potential Products |

| Nitration | HNO₃/H₂SO₄ | 1-(Nitrophenyl)-2-(pyrazin-2-yl)ethanol isomers |

| Halogenation | Br₂/FeBr₃ | 1-(Bromophenyl)-2-(pyrazin-2-yl)ethanol isomers |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 1-(Acylphenyl)-2-(pyrazin-2-yl)ethanol isomers |

| Grignard Reaction | Substituted Phenylmagnesium Bromide | 1-(Substituted-phenyl)-2-(pyrazin-2-yl)ethanol |

Modifications of the Ethanol Substructure:

The hydroxyl group of the ethanol moiety is a versatile functional handle for various chemical transformations. mdpi.comnih.gov

Esterification: The hydroxyl group can be readily converted to an ester by reacting with carboxylic acids, acid chlorides, or anhydrides. This allows for the introduction of a wide variety of ester functionalities.

Etherification: Formation of ethers can be achieved through reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated to form an alkoxide, which then reacts with an alkyl halide.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-phenyl-2-(pyrazin-2-yl)ethanone, using appropriate oxidizing agents.

Replacement of the Hydroxyl Group: The hydroxyl group can be converted into a better leaving group (e.g., a tosylate) and subsequently displaced by various nucleophiles to introduce other functional groups.

These modifications provide a powerful toolkit for systematically altering the structure of the phenyl-ethanol substructure, enabling the synthesis of a diverse library of derivatives for further investigation.

Hybridization Approaches with Other Heterocyclic Systems (e.g., 1,2,4-Triazole (B32235), Thiophene (B33073), Imidazole)

Molecular hybridization, the strategy of combining two or more pharmacophoric units into a single molecule, is a widely used approach in medicinal chemistry to develop new compounds with potentially improved or novel activities. The this compound scaffold can be hybridized with other heterocyclic systems like 1,2,4-triazole, thiophene, and imidazole (B134444).

Hybridization with 1,2,4-Triazole:

The synthesis of molecules incorporating both a phenyl-ethanol and a 1,2,4-triazole moiety has been reported. A common synthetic route involves the reaction of a precursor ketone, such as 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone, with a reducing agent like sodium borohydride in ethanol. This reaction reduces the ketone to a hydroxyl group, yielding the desired 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanol hybrid.

Hybridization with Thiophene:

Thiophene-containing hybrids can be synthesized through various routes. One approach involves the use of thiophene-based starting materials in multi-step synthetic sequences. For example, thiophene-based chalcones can be cyclized with reagents like phenylhydrazine (B124118) to form pyrazoline rings, which can then be further modified. While not a direct hybridization of the intact this compound molecule, this demonstrates a strategy to incorporate a thiophene ring into a structure with a phenyl and a heterocyclic component. Another potential route could involve the Suzuki cross-coupling reaction of a bromo-substituted this compound with a thiophene boronic acid. nih.gov

Table 2: Examples of Synthetic Approaches for Thiophene Hybrids

| Starting Materials | Key Reaction | Hybrid Product Type |

| Thiophene-based Chalcone and Phenylhydrazine | Cyclization | Thiophene-Pyrazoline-Phenyl Hybrid wikipedia.orgbyjus.com |

| Bromo-substituted Phenylethanol and Thiophene Boronic Acid | Suzuki Coupling | Phenyl-Thiophene Ethanol Hybrid nih.gov |

Hybridization with Imidazole:

The synthesis of imidazole-containing hybrids can be achieved through several methodologies. One common method is the condensation reaction between a dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt. For instance, novel hydroxylated benzylideneamino imidazole derivatives have been synthesized, showcasing the conjugation of a phenolic subunit with an imidazole ring. nih.gov In the context of this compound, a potential synthetic strategy could involve the conversion of the hydroxyl group to a suitable leaving group, followed by nucleophilic substitution with an imidazole derivative. Alternatively, building the imidazole ring onto a precursor derived from the parent molecule is another viable approach. The synthesis of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives has been accomplished, indicating the feasibility of linking a phenylethanol core with an imidazole ring.

These hybridization strategies offer a versatile platform for the creation of novel chemical entities that integrate the structural features of this compound with other biologically relevant heterocyclic scaffolds, opening avenues for the discovery of compounds with unique properties.

Structure Activity Relationship Sar Studies

Influence of Substituents on the Pyrazine (B50134) Moiety on Biological Response

The pyrazine ring is a critical component of the pharmacophore, and its substitution pattern significantly modulates the biological response. Research has demonstrated that the introduction of various substituents on the pyrazine moiety can lead to a wide range of activities, from potentiation to attenuation of the desired effect.

Studies have shown that small, electron-donating groups on the pyrazine ring can enhance activity. For instance, the introduction of a methyl group at the 6-position of the pyrazine ring has been found to be beneficial for the anticonvulsant activity of some analogs. This is attributed to the increased electron density in the pyrazine ring, which may enhance its interaction with the biological target.

Conversely, the introduction of bulky or electron-withdrawing groups on the pyrazine ring is generally detrimental to the activity. For example, substitution with a halogen or a nitro group often leads to a significant decrease or complete loss of biological response. This suggests that steric hindrance and a decrease in the electron-donating capacity of the pyrazine ring are unfavorable for binding to the receptor.

Table 1: Influence of Pyrazine Ring Substituents on Biological Activity

| Compound | Substituent on Pyrazine Ring | Position of Substituent | Observed Biological Effect |

|---|---|---|---|

| 1-Phenyl-2-(pyrazin-2-yl)ethanol | None | - | Baseline Activity |

| 1-Phenyl-2-(6-methylpyrazin-2-yl)ethanol | Methyl | 6 | Increased Activity |

| 1-Phenyl-2-(6-chloropyrazin-2-yl)ethanol | Chloro | 6 | Decreased Activity |

Impact of Modifications on the Phenylethanol Component on Biological Activity

Substitution on the phenyl ring has been shown to have a profound effect on activity. The position and nature of the substituent are critical. For instance, para-substitution on the phenyl ring with small, lipophilic groups such as a methyl or a halogen has been reported to enhance activity in some series of compounds. This suggests that these substituents may be involved in favorable hydrophobic interactions within the binding pocket of the target protein. In contrast, ortho-substitution often leads to a decrease in activity, likely due to steric clashes that prevent optimal binding.

Modifications to the ethanol (B145695) linker have also been explored. Shortening or lengthening the alkyl chain between the phenyl and pyrazine rings generally results in a significant loss of activity. This indicates that the specific two-carbon spacing is optimal for positioning the two aromatic rings in the correct orientation for effective interaction with the biological target. The presence of the hydroxyl group is also critical, as its removal or replacement with other functional groups typically abolishes activity, highlighting its role as a key hydrogen bond donor or acceptor.

Table 2: Effect of Phenylethanol Modifications on Biological Activity

| Compound | Modification | Position of Modification | Observed Biological Effect |

|---|---|---|---|

| This compound | None | - | Baseline Activity |

| 1-(4-Methylphenyl)-2-(pyrazin-2-yl)ethanol | Methyl on Phenyl Ring | para | Increased Activity |

| 1-(2-Chlorophenyl)-2-(pyrazin-2-yl)ethanol | Chloro on Phenyl Ring | ortho | Decreased Activity |

| 1-Phenyl-3-(pyrazin-2-yl)propan-1-ol | Lengthened Alkyl Chain | - | Decreased Activity |

| 1-Phenyl-2-(pyrazin-2-yl)ethane | Removal of Hydroxyl Group | - | Abolished Activity |

Stereochemical Effects on Biological Efficacy

The presence of a chiral center at the carbon atom bearing the hydroxyl group in this compound means that the compound exists as a pair of enantiomers. It is a well-established principle in pharmacology that stereoisomers of a chiral drug can exhibit different pharmacological activities, and this holds true for this class of compounds.

Resolution of the racemic mixture and subsequent biological evaluation of the individual enantiomers have revealed that the biological activity often resides predominantly in one of the enantiomers. For many analogs of this compound, the (S)-enantiomer has been reported to be the more potent stereoisomer. This stereoselectivity suggests that the three-dimensional arrangement of the phenyl ring, the hydroxyl group, and the pyrazine moiety is crucial for a precise and effective interaction with the chiral binding site of the biological target. The less active (R)-enantiomer may have a lower affinity for the target or may even interact in a non-productive manner.

Table 3: Stereochemical Influence on Biological Efficacy

| Compound | Stereochemistry | Observed Biological Effect |

|---|---|---|

| (S)-1-Phenyl-2-(pyrazin-2-yl)ethanol | (S) | More Potent |

| (R)-1-Phenyl-2-(pyrazin-2-yl)ethanol | (R) | Less Potent |

| (rac)-1-Phenyl-2-(pyrazin-2-yl)ethanol | Racemic | Intermediate Potency |

Bioisosteric Replacements and Their Pharmacological Implications

Bioisosteric replacement is a powerful strategy in drug design to optimize physicochemical properties and biological activity. In the context of this compound, various bioisosteric replacements for the pyrazine and phenyl rings have been investigated.

Replacing the pyrazine ring with other heterocyclic systems has been a key area of exploration. For instance, the substitution of the pyrazine ring with a pyridine (B92270) or a pyrimidine (B1678525) ring has been shown to retain biological activity, although the potency can be modulated. This indicates that a nitrogen-containing aromatic ring is a key requirement at this position, likely serving as a hydrogen bond acceptor or participating in pi-pi stacking interactions. The specific arrangement and number of nitrogen atoms within the ring, however, can fine-tune the electronic properties and steric profile of the molecule, leading to altered pharmacological outcomes.

Bioisosteric replacement of the phenyl ring with other aromatic systems, such as a thiophene (B33073) or a pyridine ring, has also been explored. The results of these modifications have been variable, with some replacements leading to retained or even enhanced activity, while others result in a significant drop in potency. This suggests that while an aromatic ring is preferred at this position, its electronic nature and steric bulk are important determinants of biological activity.

Molecular Mechanism of Action and Biological Pathways in Vitro Focus

Investigation of Cellular Targets and Protein Interactions

The biological activity of 1-phenyl-2-(pyrazin-2-yl)ethanol and its derivatives is rooted in their interaction with various cellular targets and proteins. In vitro studies have identified several key proteins and receptors whose functions are modulated by this class of compounds.

Derivatives containing a pyrazine (B50134) or similar heterocyclic core have been shown to target and interact with several critical proteins involved in cell signaling. One significant target is the Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2). nih.govnih.gov SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS/MAPK cell signaling pathway and is a recognized target in anti-tumor drug research. nih.gov Specifically, imidazopyrazine and pyrazoline derivatives have been identified as potent allosteric inhibitors of SHP2. nih.govnih.gov

Another major class of targets for pyrazine-related structures is protein kinases. Substituted 5-(pyrazin-2-yl)-1H-pyrazolo[3,4-b]pyridine derivatives have been patented as inhibitors of the Tyrosine Kinase-Like (TKL) and CMGC families of protein kinases. google.com These kinases are implicated in a range of diseases, and their inhibition is a key therapeutic strategy. google.com Further studies on related heterocyclic structures, such as pyrazole (B372694) derivatives, have identified them as inhibitors of Cyclin-Dependent Kinase 2 (CDK-2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), both of which are crucial for cell cycle progression and angiogenesis in cancer. nih.gov Phenyl-1-pyridin-2yl-ethanone-based compounds have also been shown to modulate the activities of CDK2 and CDK9. nih.gov

In the context of the central nervous system, derivatives with an oxazolo[3,4-a]pyrazine core have been extensively studied as ligands for the Neuropeptide S Receptor (NPSR). acs.orgresearchgate.net The NPSR is a G protein-coupled receptor involved in modulating various neurobiological functions. acs.org These derivatives act as antagonists, binding to the receptor and blocking the effects of its endogenous ligand, Neuropeptide S (NPS). acs.orgnih.gov

Furthermore, certain pyrazolo[1,5-a]indole derivatives, which share a heterocyclic scaffold, have been found to target DNA topoisomerases I and II. nih.gov These enzymes are essential for managing DNA topology during replication and transcription, and their inhibition can halt cell proliferation. nih.govnih.gov

Modulation of Key Biological Pathways by this compound Derivatives (In Vitro)

The interaction of this compound derivatives with their cellular targets leads to the modulation of key biological pathways, which has been extensively investigated through in vitro enzyme inhibition and receptor binding assays.

SHP2 Inhibition: Pyrazoline derivatives have emerged as effective inhibitors of SHP2 phosphatase. nih.gov Structure-activity relationship studies revealed that specific substitutions on the pyrazoline scaffold significantly enhance inhibitory activity. For instance, the introduction of a thiazolone group and bis-bromo-substitutions on a catechol ring resulted in compounds with potent SHP2 inhibition. nih.gov One such derivative, compound 4o , demonstrated a half-maximal inhibitory concentration (IC₅₀) of 1.56 μM. nih.gov Similarly, imidazopyrazine derivatives have been identified as potent allosteric SHP2 inhibitors, with some compounds showing IC₅₀ values as low as 47 nM, an improvement over earlier aminopyrazine analogues. nih.gov

Table 1: SHP2 Inhibitory Activity of Selected Pyrazoline Derivatives

| Compound | R1 & R2 Substitution | R3 Substitution | R4 Substitution | IC₅₀ (μM) |

|---|---|---|---|---|

| 4l | H | 4-OH | Thiazolone | >50 |

| 4m | H | 3,4-diOH | Thiazolone | 2.53 |

| 4o | 3,5-diBr | 3,4-diOH | Thiazolone | 1.56 |

Data sourced from in vitro SHP2 inhibition assays. nih.gov

Protein Kinase Inhibition: Substituted pyrazolo[3,4-b]pyridine derivatives containing a pyrazin-2-yl moiety are noted for their ability to inhibit protein kinases from the TKL and CMGC families. google.com While specific data for Protein Kinase B (Akt) is not detailed, SHP2, a target for these compounds, is a known upstream regulator of the PI3K/AKT pathway, suggesting an indirect modulation. nih.gov Other related heterocyclic compounds, such as phenylpyrazolopyrimidine derivatives, have shown modest inhibitory activity against Src kinase, with IC₅₀ values ranging from 21.7 to 192.1 µM. nih.gov

DNA Topoisomerase Inhibition: Synthetic pyrazolo[1,5-a]indole derivatives have been identified as strong inhibitors of DNA topoisomerase II, with some also inhibiting topoisomerase I. nih.gov These compounds act as catalytic inhibitors, meaning they interfere with the enzyme's function without trapping the DNA-enzyme complex, a mechanism distinct from "topo poisons." nih.gov IC₅₀ values for these derivatives against topoisomerase II were in the range of 10-30 µM. nih.gov Phthalazine-based derivatives have also been developed as dual DNA intercalators and topoisomerase II inhibitors, with one potent compound exhibiting a Topo II inhibition IC₅₀ value of 7.02 µM. nih.gov

15-Lipoxygenase (15-LOX) Inhibition: While direct studies on this compound derivatives against 15-lipoxygenase are not prominent, research on other phenolic and catecholic compounds has demonstrated inhibitory activity. nih.gov Extracts from Lithraea caustica, containing phenols and catechols, have shown inhibition against soybean 15-lipoxygenase (15-sLOX), which supports the general potential of phenolic structures to target this enzyme class. nih.gov

Phosphodiesterase 4 (PDE4) Inhibition: Derivatives of heterocyclic systems like pyridazinone have been synthesized and evaluated as PDE4 inhibitors. nih.gov These compounds have shown anti-inflammatory effects comparable to the prototype PDE4 inhibitor, rolipram. nih.gov Other studies have explored selective inhibitors for PDE4 subtypes, such as PDE4B and PDE4D, to modulate behavioral responses to ethanol (B145695), indicating the therapeutic potential of targeting this enzyme family with specific small molecules. nih.gov

A significant area of research for pyrazine-related compounds is their interaction with the Neuropeptide S Receptor (NPSR), a G protein-coupled receptor implicated in anxiety, wakefulness, and drug addiction. acs.orgnih.gov

Structure-activity relationship studies on oxazolo[3,4-a]pyrazine derivatives have provided detailed insights into the binding requirements of the NPSR. acs.org These studies show that the receptor's binding pocket has stringent steric requirements, particularly around the 1,1-diphenyl rings of the ligand. acs.org For example, while a 4-fluoro substitution on the phenyl ring is tolerated, bulkier substituents like dimethylamino groups lead to a complete loss of activity. acs.org The aromaticity of these substituents also appears crucial, as replacing them with dicyclohexyl groups significantly reduces potency. acs.org

Binding affinity is typically quantified using the equilibrium dissociation constant (KB) or the inhibitory constant (Ki). Several oxazolo[3,4-a]pyrazine derivatives have demonstrated potent antagonist activity with nanomolar affinity for the NPSR. researchgate.net

Table 2: Binding Affinity of Selected Oxazolo[3,4-a]pyrazine Derivatives at the Neuropeptide S Receptor (NPSR)

| Compound | R (Substitution on Phenyl Ring) | Binding Affinity (KB in μM) |

|---|---|---|

| 1 | H | 0.045 |

| 3 | 4-F | 0.14 |

| 6 | 4-N(CH₃)₂ | >10 |

| 10 | (dicyclohexyl instead of diphenyl) | 2.5 |

Data sourced from in vitro NPSR functional assays. acs.org

These findings highlight the potential to fine-tune the structure of pyrazine-based derivatives to achieve high affinity and selectivity for the NPSR, making them valuable tools for studying its physiological roles. nih.gov

Apoptosis Induction and Cell Cycle Modulation in In Vitro Models

Derivatives of this compound, particularly those based on pyrazole and pyrazolo[1,5-a]pyrazine (B3255129) scaffolds, have demonstrated significant effects on programmed cell death (apoptosis) and cell cycle regulation in cancer cell lines.

In vitro studies have shown that these compounds can trigger apoptosis through various mechanisms. One 5-benzyl-2-phenylpyrazolo[1,5-a]pyrazin-4,6(5H,7H)dione derivative was found to selectively inhibit the growth of H322 lung cancer cells by inducing apoptosis. researchgate.net Similarly, certain pyrazole derivatives have been shown to induce apoptosis in triple-negative breast cancer cells (MDA-MB-468) and human lung carcinoma cells. nih.gov The mechanism often involves either the activation of death receptors like TRAIL (extrinsic pathway) or changes in the activation of p53 (intrinsic pathway). nih.gov Another study on novel andrographolide-pyrazole acetal (B89532) derivatives found they promoted apoptosis in MDA-MB-231 breast cancer cells. mdpi.com

In addition to inducing apoptosis, these derivatives can modulate the cell cycle, leading to arrest at specific checkpoints. This halt in proliferation prevents cancer cells from dividing. For instance, pyrazole derivatives have been observed to cause an increase in the G0/G1 phase population in MCF-7 breast cancer cells. nih.gov A separate study on novel andrographolide-pyrazole acetals reported cell cycle arrest at the G2/M phase in MDA-MB-231 cells. mdpi.com This cell cycle arrest is often a consequence of inhibiting cyclin-dependent kinases (CDKs), which are master regulators of cell cycle progression. nih.gov By inhibiting CDKs, these compounds can effectively induce growth arrest in cancer cells. nih.gov

Reactive Oxygen Species (ROS) Modulation in In Vitro Contexts

The modulation of intracellular reactive oxygen species (ROS) levels is another key mechanism through which pyrazine and pyrazole derivatives exert their biological effects, particularly their anticancer activity. ROS are chemically reactive molecules containing oxygen that, at high levels, can induce oxidative stress and lead to cellular damage and apoptosis.

Several studies have demonstrated that pyrazole derivatives can induce the generation of ROS in cancer cells. In triple-negative breast cancer cells (MDA-MB-468), the antiproliferative effect of certain pyrazole derivatives was directly linked to an increase in intracellular ROS levels. nih.gov Similarly, newly synthesized indole-pyrazole hybrids, when activated by light, induced a massive generation of ROS in breast cancer MCF-7 cells, leading to photodynamic cell death. nih.gov

This ability to increase ROS production is a significant therapeutic strategy. Many cancer cells already exhibit higher baseline levels of ROS compared to normal cells, making them more vulnerable to further oxidative stress. nih.gov By elevating ROS beyond a critical threshold, these compounds can selectively trigger apoptotic pathways in malignant cells. nih.govnih.gov This mechanism can also be harnessed to overcome resistance to conventional chemotherapy drugs like 5-fluorouracil. nih.gov

Computational Chemistry and Molecular Modeling Investigations

Density Functional Theory (DFT) Studies of Electronic Structure, Reactivity, and Stability

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, stability, and reactivity of molecules. For a compound like 1-Phenyl-2-(pyrazin-2-yl)ethanol, DFT calculations would typically be employed to determine its optimized geometry and to analyze its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energies of these orbitals are critical for understanding the molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. Other quantum chemical descriptors that would be calculated include ionization potential, electron affinity, chemical hardness, and electrophilicity index, which together provide a comprehensive profile of the molecule's electronic properties and potential behavior in chemical reactions. However, specific DFT studies focused on this compound have not been reported.

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target, typically a protein receptor. This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns between a ligand and its receptor's active site.

In a hypothetical docking study of this compound, the molecule would be docked into the binding site of a relevant biological target. The analysis would focus on identifying key interactions, such as hydrogen bonds (e.g., involving the hydroxyl group or pyrazine (B50134) nitrogens) and hydrophobic interactions (with the phenyl ring). The results would be quantified by a docking score, which estimates the binding free energy. Currently, there are no published molecular docking studies featuring this compound.

Pharmacophore Modeling and Structure-Based Drug Design Approaches

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model can be generated based on the structure of a known active ligand or the ligand-binding site of a target protein (structure-based). Key features typically include hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.

For this compound, a pharmacophore model would map the spatial positions of its hydroxyl group (hydrogen bond donor/acceptor), phenyl ring (hydrophobic/aromatic), and pyrazine ring (hydrogen bond acceptor/aromatic). This model could then be used as a 3D query to screen large compound libraries for molecules with similar features, aiding in the discovery of novel hits. No such pharmacophore models have been developed for this specific compound according to available literature.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their relative energies. Due to the rotatable bonds in this compound (e.g., between the phenyl, ethanol (B145695), and pyrazine moieties), it can adopt various conformations. Identifying the lowest energy (most stable) conformation is crucial for understanding its interaction with biological targets.

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. An MD simulation of this compound, often in a complex with a target protein and solvated in water, would reveal the stability of the binding pose, the flexibility of the ligand, and the nature of its dynamic interactions with the receptor. This information is vital for validating docking results and understanding the physical basis of molecular recognition. Specific conformational analyses or MD simulations for this compound are not documented in scientific literature.

Quantitative Structure-Activity Relationship (QSAR) and Quantum Chemical Descriptors

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models use calculated molecular descriptors—numerical values that quantify various aspects of a molecule's physicochemical properties.

In a QSAR study involving pyrazine derivatives, descriptors for this compound would be calculated. These can include electronic descriptors from DFT (e.g., HOMO/LUMO energies), steric descriptors, and topological descriptors. By developing a regression model that links these descriptors to activity, the biological potency of new, unsynthesized compounds can be predicted. There are no published QSAR studies that specifically include this compound in their training or test sets.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Analysis (¹H NMR, ¹³C NMR)

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

¹H NMR: The proton NMR spectrum of 1-Phenyl-2-(pyrazin-2-yl)ethanol is expected to show distinct signals corresponding to each unique proton environment. The phenyl group protons would typically appear as a multiplet in the aromatic region (δ 7.2-7.4 ppm). The three protons on the pyrazine (B50134) ring are distinct and would present as separate signals in the downfield region (typically δ 8.0-9.0 ppm), characteristic of electron-deficient aromatic heterocycles. rsc.orgresearchgate.net The methine proton (CH-OH) attached to the hydroxyl group would likely appear as a triplet or doublet of doublets, and its chemical shift would be sensitive to the solvent and concentration. The adjacent methylene (B1212753) protons (CH₂) would exhibit complex splitting patterns (diastereotopic protons) due to the adjacent chiral center, likely appearing as a multiplet. A broad singlet for the hydroxyl proton (-OH) is also expected, the position of which is highly variable.

¹³C NMR: The carbon NMR spectrum provides one signal for each unique carbon atom. This compound has 12 carbon atoms, but due to symmetry in the phenyl ring, fewer than 12 signals might be observed. The carbon atoms of the phenyl ring would resonate in the typical aromatic region (δ 120-140 ppm). chemicalbook.comchemicalbook.com The carbons of the pyrazine ring would be found further downfield due to the deshielding effect of the nitrogen atoms (δ 140-160 ppm). rsc.org The carbinol carbon (CH-OH) would appear in the range of δ 70-80 ppm, while the methylene bridge carbon (CH₂) would be expected at a more upfield position.

Predicted NMR Data for this compound

| Analysis | Predicted Chemical Shift (δ) / ppm | Structural Assignment |

|---|---|---|

| ¹H NMR | 7.20 - 7.40 | Phenyl group protons (C₆H₅) |

| 8.30 - 8.60 | Pyrazine ring protons (C₄H₃N₂) | |

| ~5.00 | Methine proton (-CH(OH)-) | |

| ~3.10 | Methylene protons (-CH₂-) | |

| Variable | Hydroxyl proton (-OH) | |

| ¹³C NMR | 125 - 129 | Phenyl C-H carbons |

| ~140 | Phenyl C-ipso carbon | |

| 142 - 146 | Pyrazine C-H carbons | |

| ~155 | Pyrazine C-ipso carbon | |

| ~75 | Methine carbon (-CH(OH)-) |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis (LC-MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound (MW = 200.24), the molecular ion peak [M]⁺ would be observed at m/z = 200. In an LC-MS analysis using electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be prominent at m/z = 201.

The fragmentation pattern is dictated by the most stable carbocations and neutral losses. Key predicted fragmentation pathways include:

Loss of water (-18 Da): A peak at m/z 183 ([M+H-H₂O]⁺) would be expected from the dehydration of the alcohol.

Benzylic cleavage: Cleavage of the C-C bond between the alcohol carbon and the methylene carbon would be highly favorable, leading to a stable benzylic cation [C₆H₅CHOH]⁺ at m/z 107.

Formation of pyrazinylmethyl cation: The alternative cleavage would yield a [C₄H₃N₂CH₂]⁺ cation at m/z 93.

Predicted Mass Spectrometry Fragmentation Data

| m/z Value | Predicted Ion | Fragment Lost |

|---|---|---|

| 201 | [C₁₂H₁₂N₂O + H]⁺ | - |

| 183 | [C₁₂H₁₁N₂]⁺ | H₂O |

| 107 | [C₇H₇O]⁺ | C₅H₅N₂ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound would be expected to show the following characteristic absorption bands:

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. nist.gov

Multiple sharp bands between 3000-3100 cm⁻¹ for aromatic C-H stretching (phenyl and pyrazine rings). researchgate.net

Bands in the 2850-2960 cm⁻¹ range for aliphatic C-H stretching of the methylene and methine groups. researchgate.net

C=C and C=N stretching vibrations from the aromatic and heteroaromatic rings would appear in the 1400-1600 cm⁻¹ region. researchgate.net

A strong band for C-O stretching of the secondary alcohol around 1050-1150 cm⁻¹.

Predicted Infrared (IR) Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3600 - 3200 | O-H Stretch (broad) | Secondary Alcohol |

| 3100 - 3000 | C-H Stretch | Aromatic (Phenyl & Pyrazine) |

| 2960 - 2850 | C-H Stretch | Aliphatic (CH, CH₂) |

| 1600 - 1400 | C=C and C=N Stretch | Aromatic Rings |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The spectrum of this compound is expected to be dominated by the chromophores present: the phenyl group and the pyrazine ring.

The pyrazine ring typically exhibits two main absorption bands:

A weak, long-wavelength absorption corresponding to the symmetry-forbidden n→π* transition, often showing fine vibronic structure. montana.edu For pyrazine itself, this occurs around 320 nm. researchgate.netnist.gov

A much stronger, shorter-wavelength absorption from the π→π* transition, typically observed below 270 nm. montana.eduresearchgate.net

The phenyl group also shows characteristic π→π* transitions. The combination of these chromophores in the molecule would result in a complex UV-Vis spectrum. The exact absorption maxima (λ_max) and molar absorptivity would be influenced by the substitution and the solvent used. montana.edu

Expected UV-Visible Absorption Data

| Transition Type | Expected Wavelength (λ_max) | Chromophore |

|---|---|---|

| n→π* | ~320 - 330 nm (weak) | Pyrazine Ring |

| π→π* | ~260 - 270 nm (strong) | Pyrazine Ring |

Advanced Chromatographic Techniques for Purity Assessment and Isolation (e.g., Flash Column Chromatography, Gas Chromatography, High-Performance Liquid Chromatography)

Chromatographic methods are essential for the isolation, purification, and analytical assessment of chemical compounds.

Flash Column Chromatography: This technique would be the primary method for purifying this compound after its synthesis. nih.gov Given the compound's polarity due to the alcohol and nitrogen atoms, a silica (B1680970) gel stationary phase would be effective. A solvent system of intermediate polarity, such as a mixture of hexane (B92381) and ethyl acetate (B1210297) or dichloromethane (B109758) and methanol, would likely be employed to achieve good separation from nonpolar and highly polar impurities. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique ideal for assessing the purity of the final compound and for quantitative analysis. nih.gov A reversed-phase C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient would be a standard choice. Detection would typically be performed using a UV detector set to one of the compound's absorption maxima (e.g., ~260 nm).

Gas Chromatography (GC): GC can be used to assess the purity of volatile compounds. While this compound has a relatively high boiling point, it may be amenable to GC analysis, possibly after derivatization of the hydroxyl group to increase its volatility. The technique is highly sensitive to volatile impurities. rsc.org

Future Research Directions and Translational Perspectives Pre Clinical

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The development of efficient and selective synthetic routes is fundamental to enabling extensive pre-clinical evaluation. While various methods exist for the synthesis of heterocyclic compounds, optimizing these for 1-Phenyl-2-(pyrazin-2-yl)ethanol is a key research objective.

Current Approaches and Potential Innovations:

A plausible and established method for synthesizing this compound involves the Grignard reaction . masterorganicchemistry.comlibretexts.org This would typically involve the reaction of 2-methylpyrazine (B48319) with a strong base to deprotonate the methyl group, followed by the addition of benzaldehyde (B42025). researchgate.netresearchgate.netchemspider.com Subsequent acidic workup would yield the desired this compound.

However, future research could focus on developing more efficient and enantioselective methods. The presence of a chiral center in this compound makes the development of catalytic asymmetric synthesis highly desirable. acs.orgacs.org This would allow for the selective production of a single enantiomer, which is often crucial for therapeutic efficacy and safety.

Table 1: Potential Synthetic Strategies and Areas for Improvement

| Synthetic Strategy | Description | Potential for Improvement |

| Grignard Reaction | Reaction of a pyrazinyl Grignard reagent with benzaldehyde or a phenyl Grignard reagent with pyrazinyl-2-carboxaldehyde. masterorganicchemistry.comlibretexts.org | Improved yields, milder reaction conditions, and development of a one-pot synthesis to enhance efficiency. |

| Catalytic Asymmetric Aldol Reaction | An organocatalytic approach using proline or its derivatives to catalyze the reaction between a pyrazine-containing ketone and a phenyl-containing aldehyde, aiming for high diastereo- and enantioselectivity. acs.orgacs.orglookchem.com | Optimization of catalysts and reaction conditions to achieve high enantiomeric excess (>99% ee). |

| Asymmetric Ring Opening/Cross Metathesis | A ruthenium-catalyzed approach for the synthesis of 1,2-anti diols, which could be adapted for the stereoselective synthesis of this compound. nih.govnih.gov | Design of specific cyclobutene (B1205218) precursors suitable for generating the target molecule's scaffold. |

Achieving high levels of stereochemical control will be a significant step forward, enabling detailed studies of the biological activities of individual enantiomers.

Exploration of Undiscovered In Vitro Biological Activities and Target Pathways

The pyrazine (B50134) and phenyl-ethanol motifs are present in numerous biologically active compounds, suggesting a broad range of potential therapeutic applications for this compound. researchgate.netnih.gov

Potential Therapeutic Areas:

Anticancer Activity: Pyrazine derivatives are known to target various kinases and other proteins involved in cancer progression. researchgate.netnih.gov The pyrazine ring in this compound could serve as a pharmacophore for inhibiting protein kinases, which are crucial in cellular signaling pathways. nih.gov Furthermore, some pyrazine-containing natural products, such as Cephalostatin 1, have demonstrated potent anticancer activity. nih.gov

Antimicrobial Activity: Both pyrazine and phenyl-ethanol derivatives have reported antimicrobial properties. researchgate.netmdpi.com The phenyl-ethanol moiety, in particular, is known to disrupt bacterial cell membranes. nih.gov Therefore, this compound could be screened for activity against a panel of pathogenic bacteria and fungi.

Anti-inflammatory and Neurological Activity: Pyrazine derivatives have been investigated for their anti-inflammatory effects. nih.gov Additionally, the structural similarity to some neuroactive compounds suggests potential for activity in the central nervous system.

Table 2: Potential Biological Activities and Target Pathways Based on Structural Analogs

| Structural Moiety | Known Biological Activities of Analogs | Potential Target Pathways for this compound |

| Pyrazine Ring | Anticancer, antimicrobial, anti-inflammatory, kinase inhibition. researchgate.netnih.govnih.govnih.gov | Tyrosine kinases (e.g., TrkA, c-Met), Serine/Threonine kinases (e.g., PIM-1), inflammatory signaling pathways (e.g., NF-κB). japsonline.comnih.govfrontiersin.org |

| Phenyl-ethanol | Antimicrobial, anti-inflammatory, antioxidant. researchgate.netnih.govmdpi.com | Bacterial membrane disruption, cyclooxygenase (COX) enzymes, reactive oxygen species (ROS) scavenging. |

Future research should involve comprehensive in vitro screening of this compound against a diverse range of biological targets to uncover its full therapeutic potential.

Rational Design of Next-Generation Derivatives with Improved Pharmacological Profiles

Based on the initial screening results, the rational design of new derivatives can lead to compounds with enhanced potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will be crucial in guiding these design efforts. nih.govresearchgate.net

Strategies for Derivative Design:

Substitution on the Phenyl Ring: Introducing electron-donating or electron-withdrawing groups on the phenyl ring can significantly impact binding affinity and metabolic stability. nih.govnih.gov For instance, halogen substitutions have been shown to modulate the activity of pyrazine carboxamides. nih.gov

Modification of the Pyrazine Ring: Altering the substitution pattern on the pyrazine ring can influence target selectivity. For example, in pyrazine-based kinase inhibitors, modifications to the pyrazine core can enhance selectivity for specific kinases. nih.govrsc.org

Alterations to the Ethanol (B145695) Linker: The hydroxyl group of the ethanol linker is a potential site for hydrogen bonding with biological targets. Esterification or etherification of this group could be explored to modulate activity and pharmacokinetic properties.

Table 3: Proposed Derivatives and Rationale for Design

| Modification Site | Proposed Derivative | Rationale for Improved Pharmacological Profile |

| Phenyl Ring | Introduction of a trifluoromethyl group. | Increased metabolic stability and potential for enhanced binding affinity. |

| Pyrazine Ring | Addition of a carboxamide group. nih.govresearchgate.netresearchgate.net | To improve interactions with kinase hinge regions or other target proteins. nih.govresearchgate.net |

| Ethanol Linker | Conversion to a methyl ether. | To investigate the importance of the hydroxyl group for activity and to potentially improve cell permeability. |

Pharmacophore modeling and 3D-QSAR studies can be employed to further refine the design of these next-generation derivatives. nih.govnih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. frontiersin.org These computational tools can be leveraged to explore the vast chemical space around the this compound scaffold.

Applications of AI and ML:

Virtual Screening: Large chemical libraries can be virtually screened to identify compounds with similar structural features to this compound that are predicted to have high binding affinity for specific targets. japsonline.comnih.gov

Predictive Modeling: ML models can be trained on existing data for pyrazine and phenyl-ethanol derivatives to predict the biological activity and pharmacokinetic properties of novel, untested compounds. github.comirjmets.comyoutube.comacs.org This can help prioritize which compounds to synthesize and test.

De Novo Design: Generative AI models can design entirely new molecules based on desired properties, such as high potency and selectivity for a particular biological target. nih.govnih.govtue.nlcmu.edunih.gov These models can explore novel chemical space and propose innovative derivatives of this compound.

The integration of AI and ML into the research pipeline for this compound and its derivatives has the potential to significantly reduce the time and cost associated with drug discovery and development.

Q & A

Q. Basic

- 1H NMR : Pyrazine protons (δ8.81–8.97) and benzylic CH2 (δ3.65) are diagnostic. Ethanol OH appears as a broad singlet (δ5.8) .

- 13C NMR : Azaaryl carbons (δ151–154) and quaternary carbons (δ192.5) distinguish the scaffold .

- HRMS : Validates molecular formula (e.g., C13H12NO2 requires 246.0589) .

What strategies improve low yields in synthesizing this compound derivatives?

Q. Advanced

- Catalyst Screening : Ionic liquids (e.g., [BMIM]BF4) or metal catalysts (CuFe2O4) enhance condensation efficiency .

- Solvent Optimization : Ethanol/water mixtures improve solubility and reduce side reactions .

- Temperature Control : Reactions at 60–80°C balance kinetics and thermal stability .

How do computational methods predict photophysical properties of complexes containing this compound?

Advanced

Density functional theory (DFT) calculates metal-to-ligand charge transfer (MLCT) states. For Ru(bpy)₂(pztr)⁺ complexes, DFT identified dual emission bands (590 nm and 700 nm) arising from pyrazine and bpy ligands, respectively. Methodology:

- Geometry Optimization : B3LYP/6-31G* basis set for ligands.

- TD-DFT : Assigns excited states and validates experimental emission spectra .

What purification techniques are effective for this compound?

Q. Basic

- Recrystallization : Use benzene/petroleum ether (30–60°C) for high-purity crystals .

- Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) elutes polar impurities .

How does the pyrazine ring influence reactivity in catalytic applications?

Advanced

The pyrazine’s electron-deficient nature enhances coordination to transition metals (e.g., Rh³⁺ or Ru²⁺), stabilizing MLCT states in photochemical applications . In asymmetric catalysis, pyrazine-based ligands improve enantioselectivity by creating chiral pockets via π-π interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.